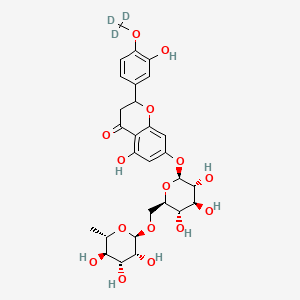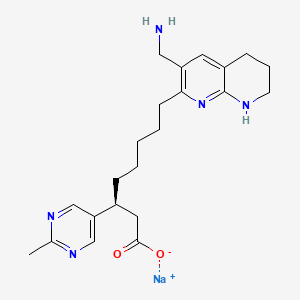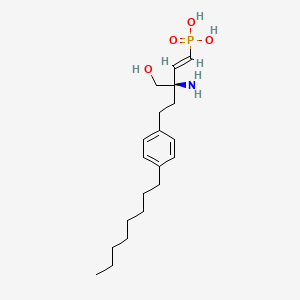
(R)-FTY-720 Vinylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-FTY-720 Vinylphosphonate is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is a derivative of FTY-720, also known as Fingolimod, which is primarily used in the treatment of multiple sclerosis. The vinylphosphonate modification enhances the compound’s stability and efficacy, making it a valuable tool in research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-FTY-720 Vinylphosphonate typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the cross-coupling of H-phosphonate diesters with vinyl halides using a palladium catalyst such as Pd(PPh₃)₄ under microwave irradiation. This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety .
Industrial Production Methods
Industrial production of ®-FTY-720 Vinylphosphonate may involve large-scale adaptations of the synthetic routes mentioned above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can further enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
®-FTY-720 Vinylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with aryl and alkyl halides, facilitated by palladium catalysts.
Metathesis Reactions: Vinylphosphonates can participate in relay cross metathesis reactions, although their reactivity may vary depending on the substituents.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh₃)₄ is commonly used in cross-coupling reactions.
Microwave Irradiation: This technique is often employed to accelerate reactions and improve yields.
Bases: Bases such as potassium carbonate are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted vinylphosphonates, which can be further utilized in the synthesis of complex organic molecules and natural products.
科学的研究の応用
®-FTY-720 Vinylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of ®-FTY-720 Vinylphosphonate involves its interaction with specific molecular targets and pathways. The vinylphosphonate modification enhances the stability and efficacy of the compound by protecting it from phosphatases and exonucleases . This modification also improves the compound’s pharmacokinetic properties, allowing for better tissue accumulation and prolonged duration of action.
類似化合物との比較
Similar Compounds
FTY-720 (Fingolimod): The parent compound of ®-FTY-720 Vinylphosphonate, used in the treatment of multiple sclerosis.
Vinylphosphonate-Modified siRNAs: These compounds share similar modifications and are used in gene silencing applications.
Uniqueness
®-FTY-720 Vinylphosphonate stands out due to its enhanced stability and efficacy compared to its parent compound and other vinylphosphonate-modified molecules. Its unique chemical structure and properties make it a valuable tool in various scientific and therapeutic applications.
特性
分子式 |
C20H34NO4P |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
[(E,3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m1/s1 |
InChIキー |
YWQUROWPKWKDNA-UHPIZROJSA-N |
異性体SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(/C=C/P(=O)(O)O)N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


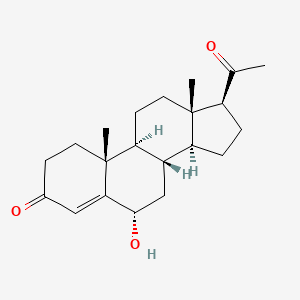
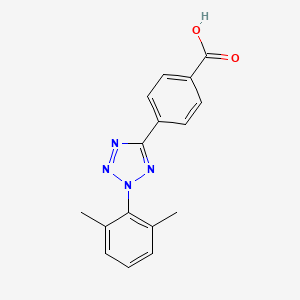
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
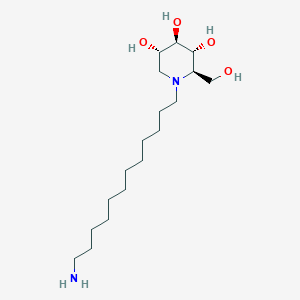
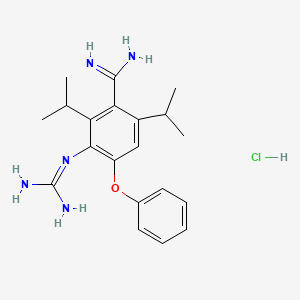
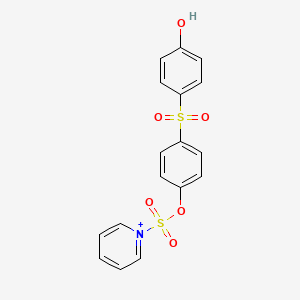
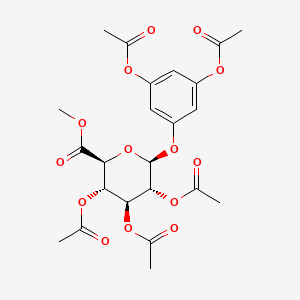
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
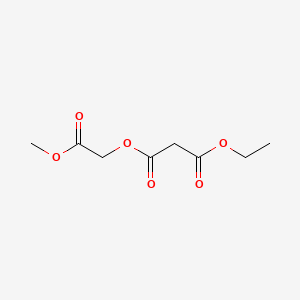
![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
![1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13839318.png)
![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
